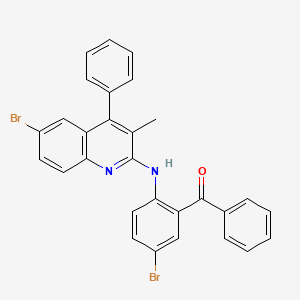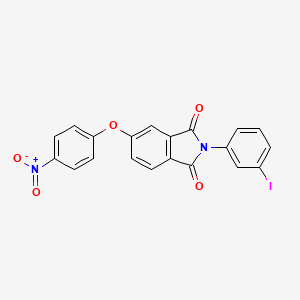
(5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a complex organic compound that features multiple aromatic rings and bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by bromination and subsequent functionalization to introduce the phenyl and methanone groups. Common reagents might include bromine, phenylboronic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.
Medicine
In medicinal chemistry, such compounds could be explored for their potential therapeutic effects. They might serve as lead compounds in drug discovery programs targeting specific biological pathways.
Industry
Industrially, these compounds could be used in the development of new materials with specific properties, such as electronic or photonic applications.
Mécanisme D'action
The mechanism of action for (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-((6-bromo-3-methylquinolin-2-yl)amino)phenyl)(phenyl)methanone
- (5-Bromo-2-((6-chloro-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone
Uniqueness
The uniqueness of (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone lies in its specific substitution pattern and the presence of multiple bromine atoms. These features may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
64675-63-4 |
|---|---|
Formule moléculaire |
C29H20Br2N2O |
Poids moléculaire |
572.3 g/mol |
Nom IUPAC |
[5-bromo-2-[(6-bromo-3-methyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H20Br2N2O/c1-18-27(19-8-4-2-5-9-19)23-16-21(30)12-14-25(23)32-29(18)33-26-15-13-22(31)17-24(26)28(34)20-10-6-3-7-11-20/h2-17H,1H3,(H,32,33) |
Clé InChI |
QNCYUEXDQCVNTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC(=C2)Br)N=C1NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z,5Z)-5-benzylidene-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693484.png)
![(4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11693485.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693488.png)
![3-bromo-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11693494.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693496.png)
![N-[4-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B11693508.png)
![(3E)-3-(4-methoxybenzylidene)-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693534.png)
![N'-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11693536.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)-](/img/structure/B11693543.png)

![Benzamide, 4-phenyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B11693559.png)
